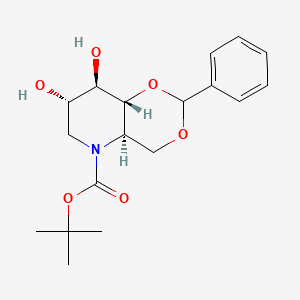
5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be accomplished through various methods. For instance, the Gewald synthesis technique is used to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a selective Sandmeyer reaction on the corresponding diaminopyrazole . Additionally, 5-amino-3-trifluoromethylisoxazole- and -pyrazole-4-carboxylic acids are prepared by reactions with cyanoacetic acid derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction, as demonstrated by the determination of the crystal and molecular structure of a 3-pyrazolone derivative, which revealed intramolecular hydrogen bonding . Similarly, the structure of novel compounds can be established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions. For example, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yields pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes produces Schiff bases . The condensation of 5-amino-1,3-disubstituted-pyrazoles with aromatic aldehydes leads to the synthesis of new fluorinated 1,3,4-trisubstituted-4H-pyrazolo[3,4-e][1,4]thiazepin-7-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized by spectroscopic methods such as NMR, IR, and Mass spectroscopy. These properties are influenced by the substituents on the pyrazole ring, as seen in the synthesis of various substituted pyrazole dicarboxylic acid derivatives . The antimicrobial and antitumor activities of these compounds are also indicative of their chemical properties, with some derivatives showing excellent activity .
Applications De Recherche Scientifique
1. Inhibition of Carbonic Anhydrase Isoenzymes
Pyrazole carboxylic acid derivatives, such as those synthesized from 5-amino-1,3,4-thiadiazole-2-sulfonamide, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These derivatives demonstrate potent inhibition of hydratase and esterase activities in human carbonic anhydrase isoenzymes hCA-I and hCA-II (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).
2. Synthesis of Polychelated Ligands
Research into 1H-pyrazole-3(5)-carboxylic acids focuses on creating novel ligands with triazole moieties. These ligands, synthesized from azido-1H-pyrazole-3-carboxylic acids, are potential candidates for applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
3. Generation of Novel Aminoazole-4-Carboxylic Acids
The synthesis of 5-amino-3-trifluoromethylisoxazole and -pyrazole-4-carboxylic acids explores their reactions with various electrophiles. This research has implications for the development of new compounds with potential applications in different chemical domains (Tanaka, Suzuki, Maeno, & Mitsuhashi, 1986).
4. Development of New Analgesic and Anti-Inflammatory Agents
Compounds derived from 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were investigated for their analgesic and anti-inflammatory properties. These studies contribute to the search for novel therapeutic agents in pain and inflammation management (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
5. Applications in Antibacterial Research
Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities against various bacterial strains. This line of research is crucial for the development of new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-5-1-2-8(7(12)3-5)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZMLHXRADPUBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=C(C=N2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575588 |
Source


|
| Record name | 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
918405-21-7 |
Source


|
| Record name | 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














